molecular formula C12H10Br2O2 B1298473 1,5-Dibromo-2,6-dimethoxynaphthalene CAS No. 25315-06-4

1,5-Dibromo-2,6-dimethoxynaphthalene

Cat. No. B1298473
CAS RN: 25315-06-4
M. Wt: 346.01 g/mol
InChI Key: ISDSFEXTWVVJKX-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,6-dimethoxynaphthalene is a chemical compound that is closely related to various naphthalene derivatives which have been studied for their unique chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as 1,5-dibromonaphthalene and 1,5-dimethoxynaphthalene. These compounds are part of a broader class of naphthalene derivatives that have been of interest in various fields of chemistry due to their structural and electronic properties .

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves multi-step reactions including bromination, methylation, and other functional group transformations. For instance, the synthesis of 5,6-dimethoxynaphthalene-2-carboxylic acid, a compound with a similar methoxylation pattern to 1,5-dibromo-2,6-dimethoxynaphthalene, was achieved in seven steps starting from 2-naphthol . This process included bromination and methylation steps, which are likely relevant to the synthesis of 1,5-dibromo-2,6-dimethoxynaphthalene. The synthesis of other related compounds, such as 2,11-dibromo-13,14-dimesityl-5,8-dioxapentaphene, also involves bromination and demonstrates the stability of brominated naphthalene derivatives .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, with substituents influencing the overall geometry and electronic distribution. For example, the crystal structure of 1,5-dibromonaphthalene shows that it crystallizes in the monoclinic space group, and the presence of bromine atoms can significantly affect the molecular conformation . Similarly, the structure of 1,5-dimethoxynaphthalene has been characterized by vibrational spectroscopy and density functional theory calculations, providing insights into the effects of methoxy groups on the naphthalene core .

Chemical Reactions Analysis

Naphthalene derivatives undergo various chemical reactions, including oxidation, transbromination, and reactions with other functional groups. The oxidation of 1,6-dibromo-2,7-dimethoxynaphthalene, a compound with a similar substitution pattern, leads to the formation of new bromonaphthaquinone derivatives . These reactions highlight the reactivity of bromo- and methoxy-substituted naphthalenes and suggest that 1,5-dibromo-2,6-dimethoxynaphthalene would also participate in interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of bromine and methoxy groups can affect properties such as solubility, melting point, and reactivity. For example, the twisted π-framework and bond-length alternation in the central o-quinodimethane skeleton of a related compound affect its absorption properties and redox behavior . The crystal structure and hydrogen bonding interactions also play a crucial role in the molecular packing and stability of these compounds . The vibrational spectroscopy and theoretical calculations of 1,5-dimethoxynaphthalene provide detailed information on the vibrational modes and electronic structure, which are essential for understanding the physical properties of these molecules .

Scientific Research Applications

  • Synthesis of 2,6-dihydroxynaphthalene
    • Field : Organic Chemistry
    • Application : 2,6-Dihydroxynaphthalene is an important fine chemical in organic synthesis and has attracted considerable interest from scientists. It is one of the essential building blocks for ‘intelligent’ materials such as molecular tubes and liquid crystalline polymers .
    • Results : The synthetic method used 6-bromo-2-naphthol as the starting material which was easily prepared from β-naphthol according to Koelsch’s method .
  • General Use
    • Field : Proteomics Research
    • Application : “1,5-Dibromo-2,6-dimethoxynaphthalene” is a specialty product used in proteomics research .
    • Method : The specific methods of application in proteomics research are not provided .
    • Results : The outcomes or results obtained from its use in proteomics research are not specified .
  • Chemical Properties
    • Field : Chemistry
    • Application : “1,5-Dibromo-2,6-dimethoxynaphthalene” is a chemical compound with the molecular formula C12H10Br2O2 and a molecular weight of 346.01 . It is used in various chemical reactions due to its properties .
    • Method : The specific methods of application in chemical reactions are not provided .
    • Results : The outcomes or results obtained from its use in chemical reactions are not specified .

Safety And Hazards

“1,5-Dibromo-2,6-dimethoxynaphthalene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

1,5-dibromo-2,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-9-5-3-8-7(11(9)13)4-6-10(16-2)12(8)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDSFEXTWVVJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348168
Record name 1,5-Dibromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-2,6-dimethoxynaphthalene

CAS RN

25315-06-4
Record name 1,5-Dibromo-2,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SN Chakravarti, V Pasupati - Journal of the Chemical Society …, 1937 - pubs.rsc.org
… -2-methoxynaphthalene could be converted into 2-methoxy-1-naphthol in very poor yield through the Grignard compound, the conversion of 1: 5-dibromo-2: 6-dimethoxynaphthalene …
Number of citations: 1 pubs.rsc.org
A Keerthi, C Sánchez‐Sánchez, O Deniz… - Chemistry–An Asian …, 2020 - Wiley Online Library
Chiral graphene nanoribbons represent an important class of graphene nanomaterials with varying combinations of armchair and zigzag edges conferring them unique structure‐…
Number of citations: 18 onlinelibrary.wiley.com
X Duan, Y Cui, Y Yang, G Qian - CrystEngComm, 2017 - pubs.rsc.org
A methoxy-decorated novel metal–organic framework (MOF), Cu2(DTPD) (ZJU-12, H4DTPD = 5,5′-(2,6-dimethoxynaphthalene-1,5-diyl)diisophthalic acid) with optimized pore space …
Number of citations: 31 pubs.rsc.org
X Duan, T Xia, Z Ji, Y Cui, Y Yang… - Chinese Journal of …, 2017 - Wiley Online Library
We have successfully designed and synthesized a new tetracarboxylic linker, which constructed its first three‐dimensional microporous metal‐organic framework ( MOF ), [Cu 2 ( DDPD )…
Number of citations: 5 onlinelibrary.wiley.com
Y Wang, M He, X Gao, S Li, S Xiong… - … applied materials & …, 2018 - ACS Publications
Investigation of the impact of ligand-originated MOF (metal–organic framework) isomerism and ligand functionalization on gas adsorption is of vital importance because a study in this …
Number of citations: 51 pubs.acs.org
X Bao, J Rodriguez, D Bonne - … Chemie International Edition, 2020 - Wiley Online Library
Atropisomers possessing multiple stereogenic axes are intriguing molecules with huge potential. However, only few approaches for their enantioselective synthesis are available due to …
Number of citations: 103 onlinelibrary.wiley.com
J Wencel-Delord, F Colobert - SynOpen, 2020 - thieme-connect.com
Atropisomeric molecules are privileged scaffolds, not only as ligands for asymmetric synthesis, but also as biologically active products and advanced materials. Although very attractive …
Number of citations: 20 www.thieme-connect.com
QH Nguyen, SM Guo, T Royal, O Baudoin… - Journal of the …, 2020 - ACS Publications
Atropisomeric (hetero)biaryls are motifs with increasing significance in ligands, natural products, and biologically active molecules. The straightforward construction of the stereogenic …
Number of citations: 96 pubs.acs.org
D Bonne, J Rodriguez - Axially Chiral Compounds: Asymmetric …, 2021 - Wiley Online Library
By comparison to biaryl atropisomers, reports on the more challenging feat to construct heteroatom‐embedded atropisomers enantioselectively are lesser. Although their …
Number of citations: 2 onlinelibrary.wiley.com
MA Brooks - 1998 - search.proquest.com
Hydrogen atom 1, 2-shifts in aryl radicals have not been previously reported, to the best of our knowledge. We have found evidence for such a rearrangement in the radical derived from …
Number of citations: 2 search.proquest.com

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